molecular formula C16H14BrN3O2S B2699756 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 537016-96-9

5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2699756
CAS No.: 537016-96-9
M. Wt: 392.27
InChI Key: BAHUOODPIVAESJ-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with bromophenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2,4-dimethoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in microbial cells. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-fluorophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-methylphenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, for example, can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to its analogs.

Biological Activity

5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Triazole derivatives have garnered attention for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties. The compound in focus, this compound, belongs to this class and exhibits promising pharmacological potential.

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. This process leads to the formation of the triazole ring followed by the introduction of thiol groups.

3.1 Antimicrobial Properties

Research indicates that triazole-thiol derivatives exhibit notable antimicrobial activity. For example:

  • Study Findings : A study reported that various synthesized triazole-thiol compounds demonstrated moderate antibacterial activity against several strains of bacteria . Specifically, compounds with bromine substituents showed enhanced efficacy compared to their non-brominated counterparts.

3.2 Antioxidant Activity

The antioxidant properties of triazoles are attributed to their ability to scavenge free radicals. The compound has been evaluated for its antioxidant potential:

  • Case Study : In vitro assays revealed that the compound exhibited significant free radical scavenging activity, making it a candidate for further development in antioxidant therapies .

3.3 Anticancer Activity

Triazoles have been recognized for their anticancer properties:

  • Research Insights : Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The specific compound has been implicated in targeting specific pathways involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets:

  • Enzyme Inhibition : The triazole ring is known to inhibit enzymes such as cytochrome P450s and other key metabolic enzymes involved in drug metabolism and synthesis .

5. Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-(Bromophenyl)-triazoleStructureModerate antibacterial
5-(Chlorophenyl)-triazoleStructureAntifungal and anticancer
5-(Methoxyphenyl)-triazoleStructureAntioxidant

6. Conclusion

The compound this compound demonstrates a range of biological activities that warrant further investigation for potential therapeutic applications. Its synthesis is relatively straightforward, and its diverse pharmacological properties make it a valuable candidate for future drug development.

Properties

IUPAC Name

3-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c1-21-12-7-8-13(14(9-12)22-2)20-15(18-19-16(20)23)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUOODPIVAESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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